molecular formula C17H24O B1315854 1-Ethynyl-4-(nonyloxy)benzene CAS No. 79887-20-0

1-Ethynyl-4-(nonyloxy)benzene

Cat. No.: B1315854
CAS No.: 79887-20-0
M. Wt: 244.37 g/mol
InChI Key: ZBLVEBNMFNZERM-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(nonyloxy)benzene is an organic compound with the molecular formula C17H24O It features a benzene ring substituted with an ethynyl group at the 1-position and a nonyloxy group at the 4-position

Scientific Research Applications

1-Ethynyl-4-(nonyloxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It can be used in the study of biological systems and interactions due to its unique structural properties.

    Industry: Used in the development of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action for reactions involving benzene derivatives typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

The safety data sheet for a similar compound, Ethylbenzene, indicates that it is highly flammable and may be fatal if swallowed and enters airways. It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure. It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethynyl-4-(nonyloxy)benzene can be synthesized through a multi-step process involving the following key reactions:

    Formation of the nonyloxybenzene intermediate: This step involves the etherification of 4-hydroxybenzene with nonyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the ethynyl group: The nonyloxybenzene intermediate undergoes a Sonogashira coupling reaction with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-4-(nonyloxy)benzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The nonyloxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethynyl group can be oxidized to form corresponding carbonyl compounds or reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., bromine) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

Comparison with Similar Compounds

1-Ethynyl-4-(nonyloxy)benzene can be compared with other similar compounds such as:

    1-Ethynyl-4-(hexyloxy)benzene: Similar structure but with a shorter alkyl chain.

    1-Ethynyl-4-(decyloxy)benzene: Similar structure but with a longer alkyl chain.

    1-Ethynyl-4-(methoxy)benzene: Similar structure but with a methoxy group instead of a nonyloxy group.

The uniqueness of this compound lies in its specific combination of the ethynyl and nonyloxy groups, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1-ethynyl-4-nonoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-15-18-17-13-11-16(4-2)12-14-17/h2,11-14H,3,5-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLVEBNMFNZERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561545
Record name 1-Ethynyl-4-(nonyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79887-20-0
Record name 1-Ethynyl-4-(nonyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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